BETA-MSH (MONKEY) BETA-MSH (MONKEY)
Brand Name: Vulcanchem
CAS No.: 17750-75-3
VCID: VC0091495
InChI: InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
SMILES: CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Molecular Formula: C98H138N28O29S
Molecular Weight: 2204.4 g/mol

BETA-MSH (MONKEY)

CAS No.: 17750-75-3

Main Products

VCID: VC0091495

Molecular Formula: C98H138N28O29S

Molecular Weight: 2204.4 g/mol

BETA-MSH (MONKEY) - 17750-75-3

CAS No. 17750-75-3
Product Name BETA-MSH (MONKEY)
Molecular Formula C98H138N28O29S
Molecular Weight 2204.4 g/mol
IUPAC Name (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
Standard InChI InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
Standard InChIKey BSACAYSFBJBFSO-RYLVUJHESA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
SMILES CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Canonical SMILES CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Sequence DEGPYRMEHFRWGSPPKD
Synonyms eta-MSH (5-22)
betaMSH(5-22)
MSH, beta, (5-22)
PubChem Compound 16132286
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator